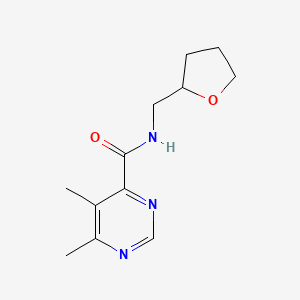

![molecular formula C19H15ClN4O4S B2410414 5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 392255-81-1](/img/structure/B2410414.png)

5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

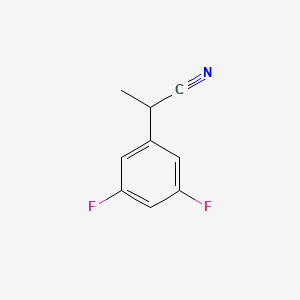

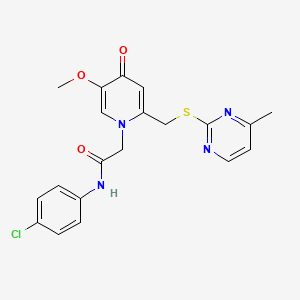

The compound “5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide” belongs to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

A series of substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides . The structure assignments of the new compounds are based on chemical and spectroscopic evidence .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IR spectrum, 1H NMR, 13C NMR, and MS (EI, 70 eV) .Chemical Reactions Analysis

The compound undergoes various chemical reactions to form different derivatives .Physical And Chemical Properties Analysis

The compound has a melting point of 251–253 °C . Its IR spectrum, 1H NMR, 13C NMR, and MS (EI, 70 eV) provide information about its chemical properties .Applications De Recherche Scientifique

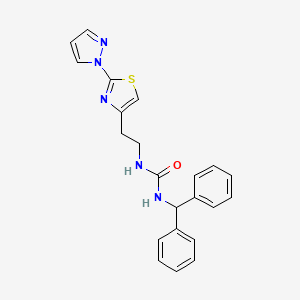

- The pharmacological screening of derivatives related to this compound revealed promising anti-inflammatory activities. Researchers found that many of these compounds exhibited less toxicity and good anti-inflammatory effects .

- Some pyrazole-bearing compounds, including derivatives related to our compound of interest, have demonstrated potent antileishmanial activity .

- Pyrazoles have been investigated for their antimalarial effects. While the specific activity of our compound needs further exploration, its structural features suggest potential in combating malaria .

- Derivatives of this compound were evaluated for cytotoxicity. Several of them exhibited in vitro cytotoxic efficiency, with IC50 values ranging from 0.426 to 4.943 μM .

- Compounds containing azole rings have gained attention due to their diverse pharmacological activities. Our compound, with its azole moiety, fits into this category .

Anti-Inflammatory Properties

Antileishmanial Activity

Antimalarial Potential

Cytotoxicity and Anticancer Activity

Biological Activities of Azole Rings

Heterocyclic Chemistry and Drug Design

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to have diverse pharmacological effects .

Mode of Action

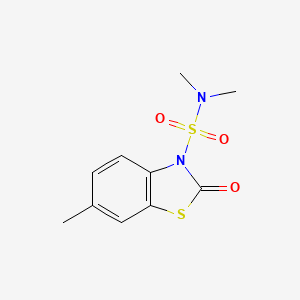

It’s worth noting that compounds with similar structures have been found to exhibit a range of biological activities, such as anti-inflammatory, antiviral, and antimicrobial activities .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways, leading to their diverse pharmacological effects .

Pharmacokinetics

Similar compounds have been found to exhibit good anti-inflammatory activities and less toxicity , which might suggest favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, such as anti-inflammatory, antiviral, and antimicrobial activities .

Action Environment

The pharmacological activities of many compounds containing azole rings have been reported , suggesting that they may be stable under various environmental conditions.

Propriétés

IUPAC Name |

5-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O4S/c1-28-13-5-3-12(4-6-13)23-18(15-9-29-10-16(15)22-23)21-19(25)14-8-11(20)2-7-17(14)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBOGSAPFYJIMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

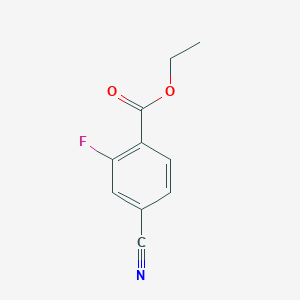

Molecular Formula |

C19H15ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)

![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)

![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)